Cas no 61690-45-7 ((4-methoxy-2-nitrophenyl)hydrazine)

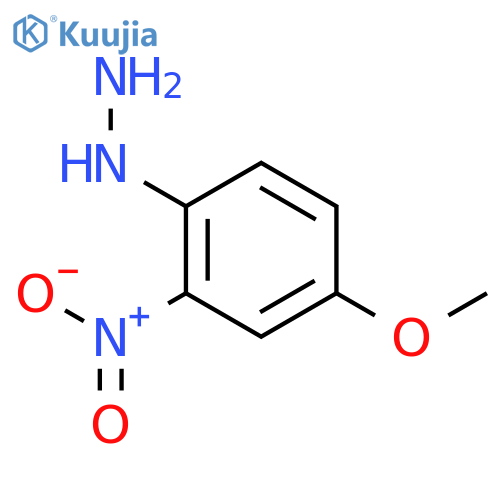

61690-45-7 structure

商品名:(4-methoxy-2-nitrophenyl)hydrazine

(4-methoxy-2-nitrophenyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- Hydrazine, (4-methoxy-2-nitrophenyl)-

- (4-methoxy-2-nitrophenyl)hydrazine

- AKOS000133270

- 61690-45-7

- DTXSID40491756

- EN300-108436

- CS-0231470

-

- インチ: InChI=1S/C7H9N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3

- InChIKey: WMJOCGQUSXPCEP-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=C(C=C1)NN)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 183.06447

- どういたいしつりょう: 183.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 93.1Ų

じっけんとくせい

- PSA: 90.42

(4-methoxy-2-nitrophenyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-108436-2.5g |

(4-methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 93% | 2.5g |

$867.0 | 2023-10-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302140-1g |

(4-Methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 98% | 1g |

¥10342.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302140-100mg |

(4-Methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 98% | 100mg |

¥2901.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302140-2.5g |

(4-Methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 98% | 2.5g |

¥18705.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302140-5g |

(4-Methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 98% | 5g |

¥29952.00 | 2024-05-06 | |

| Enamine | EN300-108436-0.1g |

(4-methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 93% | 0.1g |

$124.0 | 2023-10-27 | |

| Enamine | EN300-108436-0.05g |

(4-methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 93% | 0.05g |

$84.0 | 2023-10-27 | |

| 1PlusChem | 1P01A0JW-100mg |

(4-methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 93% | 100mg |

$209.00 | 2024-04-22 | |

| 1PlusChem | 1P01A0JW-2.5g |

(4-methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 93% | 2.5g |

$1134.00 | 2024-04-22 | |

| 1PlusChem | 1P01A0JW-10g |

(4-methoxy-2-nitrophenyl)hydrazine |

61690-45-7 | 93% | 10g |

$2411.00 | 2024-04-22 |

(4-methoxy-2-nitrophenyl)hydrazine 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

61690-45-7 ((4-methoxy-2-nitrophenyl)hydrazine) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量